Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate

Description

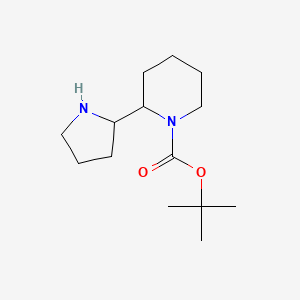

Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate is a bicyclic amine derivative featuring a piperidine ring fused with a pyrrolidine moiety, protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as a key intermediate in the development of pharmacologically active molecules. Its bicyclic framework and Boc protection enhance stability, making it suitable for applications in drug discovery and asymmetric synthesis.

Properties

IUPAC Name |

tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-5-4-8-12(16)11-7-6-9-15-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORFVNGKJQCDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 2-pyrrolidin-2-ylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the nitrogen atoms in the pyrrolidine and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

- PD-L1 Inhibition : In a PhD thesis exploring the biological activity of piperidine derivatives, this compound was shown to restore immune function in mouse splenocytes exposed to recombinant PD-L1, indicating its role as a potential immunotherapeutic agent .

Biochemical Assays

The compound serves as a ligand in biochemical assays due to its ability to interact with various biological targets. Its structural features allow for the modulation of receptor activity, which is crucial in drug development processes .

Synthetic Chemistry

As a building block, this compound is utilized in the synthesis of more complex molecules. It plays a role in creating derivatives that may have enhanced biological activity or novel properties .

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its versatility allows it to be used in various formulations and applications across different industries .

Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 0.5 | Induces apoptosis |

| Related Piperidine Derivative | A549 (lung) | 0.3 | Cytotoxicity via cell cycle arrest |

Case Study 1: PD-L1 Inhibition

A study involving mouse splenocytes demonstrated that this compound could significantly enhance immune responses against tumor cells through the inhibition of PD-L1, showcasing its potential in cancer immunotherapy.

Case Study 2: Cytotoxicity Assessment

In vitro assessments revealed that this compound exhibited dose-dependent cytotoxicity across multiple cancer cell lines, with an IC50 value indicating effective inhibition at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues

Functional Group Impact on Properties

- Electron-Donating/Accepting Groups : Compounds like tert-butyl 4-(5-(1-(tert-butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (C₂₈H₃₉F₂N₅O₆) incorporate fluorinated and methoxy groups, enhancing lipophilicity and metabolic stability .

- Heterocyclic Additions: Thienopyrimidine and pyrazole substituents (e.g., in and ) introduce aromaticity and hydrogen-bonding capabilities, critical for target binding in drug design .

- Alkyne Functionality : Ethynyl-substituted analogs (e.g., tert-butyl 2-ethynylpiperidine-1-carboxylate) enable click chemistry applications, facilitating rapid conjugation in bioconjugation workflows .

Stability and Reactivity

- The Boc group in all analogs enhances stability under basic conditions but is cleavable under acidic conditions.

- Discrepancies in elemental analysis data (e.g., for C₂₅H₃₁N₇O₄: observed C = 60.34% vs.

- Thiocarbamoyl derivatives (e.g., ) may exhibit reduced thermal stability due to sulfur’s susceptibility to oxidation .

Biological Activity

Tert-butyl 2-pyrrolidin-2-ylpiperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring fused with a pyrrolidine moiety, which contributes to its pharmacological properties. The compound's structure can be depicted as follows:

This molecular formula indicates the presence of two nitrogen atoms, suggesting potential interactions with biological targets such as receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.

Target Interactions:

- Receptor Modulation: The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Enzyme Inhibition: It has shown potential as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts such as cancer and infectious diseases.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viruses like Herpes Simplex Virus (HSV) and others. Research has shown that these compounds can inhibit viral replication in cell cultures, demonstrating their potential as antiviral agents .

Antimicrobial Effects

The compound has also been investigated for its antibacterial properties. Certain piperidine derivatives have demonstrated significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Studies indicate that benzofuran derivatives, which share structural similarities with this compound, exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . This suggests that the compound may possess similar properties warranting further investigation.

Case Studies

- Antiviral Efficacy: A study highlighted the antiviral activity of piperidine derivatives against tobacco mosaic virus (TMV), showing a protective activity of up to 69.1% at specific concentrations .

- Antibacterial Screening: In vitro tests revealed that certain derivatives inhibited the growth of Mycobacterium tuberculosis at low concentrations (MIC values ranging from 4–6.25 µg/mL), indicating strong potential in treating tuberculosis .

- Structure-Activity Relationship (SAR): Research on related compounds has established that modifications in the piperidine structure significantly affect biological activity, guiding future synthesis efforts to optimize efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.